AMD 3465

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

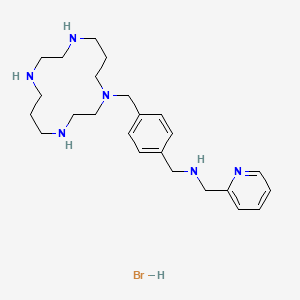

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N6/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJJHESJXJQCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864849 | |

| Record name | 1-(Pyridin-2-yl)-N-({4-[(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phenyl}methyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185991-24-6 | |

| Record name | AMD-8664 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185991246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMD-8664 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMD9Z48ZTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Early Discovery and Development of AMD3465

Introduction

AMD3465 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] It represents a significant advancement in the development of CXCR4 inhibitors, evolving from the bicyclam structure of its predecessor, AMD3100 (Plerixafor).[2] The strategic replacement of one of the cyclam rings with an N-pyridinylmethylene moiety resulted in a monocyclam compound with enhanced potency and an improved pharmacokinetic profile.[2] This technical guide offers a detailed examination of the early discovery, mechanism of action, and preclinical evaluation of AMD3465, with a specific focus on the experimental methodologies and quantitative data that have characterized its pharmacological properties.

Mechanism of Action

AMD3465 functions as a competitive antagonist at the CXCR4 receptor, effectively blocking the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[1] This inhibition disrupts the downstream signaling pathways activated by the CXCL12/CXCR4 interaction, which play a critical role in numerous physiological and pathological processes, including lymphocyte trafficking, hematopoiesis, and the progression of diseases such as cancer and HIV.[1][3]

CXCR4/CXCL12 Signaling Pathway

The binding of CXCL12 to the CXCR4 receptor induces a conformational change that activates intracellular heterotrimeric G proteins.[4][5][6] This event triggers a cascade of downstream signaling pathways, including the activation of phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and the mitogen-activated protein kinase (MAPK) cascade.[4][5][6][7][8] These pathways ultimately govern essential cellular functions such as chemotaxis, proliferation, and survival.[4][5][6][7][8]

Caption: CXCR4/CXCL12 Signaling Pathway and Inhibition by AMD3465.

Quantitative Data Summary

The following tables provide a consolidated summary of the key quantitative data from the preclinical evaluation of AMD3465.

Table 1: In Vitro Activity of AMD3465

| Assay | Cell Line | Parameter | Value | Reference |

| SDF-1α Ligand Binding | CCRF-CEM | Ki | 41.7 ± 1.2 nM | [9] |

| 12G5 mAb Binding | SupT1 | IC50 | 0.75 nM | [2] |

| CXCL12AF647 Binding | SupT1 | IC50 | 18 nM | [2] |

| Calcium Flux Inhibition | - | IC50 | 0.24 nM | [1] |

| X4 HIV Strain Replication | - | IC50 | 1-10 nM | [2] |

Table 2: In Vivo Efficacy of AMD3465 in a Breast Cancer Model

| Animal Model | Treatment | Outcome | Result | Reference |

| Syngeneic mouse breast cancer model (4T1 cells) | AMD3465 (2.5 mg/kg/day, s.c.) | Inhibition of tumor growth | Significant reduction in tumor volume | [3][10] |

| Syngeneic mouse breast cancer model (4T1 cells) | AMD3465 (2.5 mg/kg/day, s.c.) | Reduction of lung and liver metastases | Significant decrease in metastatic nodules | [3][10][11] |

Table 3: Pharmacokinetics of AMD3465

| Species | Administration | Dose | Terminal Half-life | Bioavailability | Reference |

| Dog | Subcutaneous | - | 1.56-4.63 h | 100% | [9] |

Experimental Protocols

This section presents detailed methodologies for the pivotal experiments cited in this guide.

Experimental Workflow for CXCR4 Antagonist Evaluation

The preclinical assessment of a CXCR4 antagonist such as AMD3465 typically follows a structured workflow, encompassing a range of in vitro and in vivo assays to ascertain its potency, selectivity, and therapeutic efficacy.

Caption: General Experimental Workflow for Preclinical Evaluation of a CXCR4 Antagonist.

SDF-1α Ligand Binding Assay

This competitive binding assay is designed to quantify the affinity of AMD3465 for the CXCR4 receptor by measuring its ability to displace a radiolabeled ligand.[9]

-

Cell Line: CCRF-CEM cells, which endogenously express the CXCR4 receptor.

-

Radioligand: 125I-SDF-1α.

-

Procedure:

-

Preparation of cell membranes from CCRF-CEM cells via homogenization and differential centrifugation.

-

Incubation of the cell membranes with a fixed concentration of 125I-SDF-1α in the presence of escalating concentrations of AMD3465 in a suitable binding buffer.

-

The reaction mixture is incubated to allow the binding to reach equilibrium.

-

Separation of bound from free radioligand is achieved by rapid filtration through glass fiber filters.

-

The amount of radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis: The Ki value is derived from the IC50 value (the concentration of AMD3465 that inhibits 50% of the specific binding of 125I-SDF-1α) using the Cheng-Prusoff equation.[9]

Calcium Flux Assay

This functional cell-based assay determines the potency of AMD3465 in blocking the intracellular calcium mobilization triggered by the activation of CXCR4 by its ligand, SDF-1α.[1][12]

-

Cell Line: A cell line expressing CXCR4, such as SupT1 cells or primary lymphocytes.

-

Fluorescent Dye: A calcium-sensitive fluorescent indicator, for instance, Fluo-4 AM or Indo-1 AM.

-

Procedure:

-

The cells are loaded with the fluorescent calcium indicator dye according to the manufacturer's protocol.

-

The loaded cells are pre-incubated with a range of concentrations of AMD3465.

-

A baseline fluorescence reading is established.

-

The cells are then stimulated with a fixed concentration of SDF-1α, and the resultant change in fluorescence intensity is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the calcium response as a function of the AMD3465 concentration.[1]

Chemotaxis Assay

This assay measures the ability of AMD3465 to inhibit the directed migration of cells along a concentration gradient of the chemoattractant SDF-1α.[13][14][15]

-

Apparatus: Transwell® inserts featuring a porous membrane.

-

Cell Line: A cell type that expresses CXCR4 and exhibits a chemotactic response to SDF-1α, such as lymphocytes or cancer cell lines.

-

Procedure:

-

The lower chamber of the Transwell plate is filled with cell culture medium containing SDF-1α as the chemoattractant.

-

The CXCR4-expressing cells, which have been pre-incubated with various concentrations of AMD3465 or a vehicle control, are seeded into the upper chamber of the Transwell insert.

-

The plate is incubated for a sufficient duration to permit cell migration through the pores of the membrane.

-

Following incubation, the non-migrated cells on the upper surface of the membrane are carefully removed.

-

The cells that have migrated to the lower surface of the membrane are fixed, stained, and subsequently counted.

-

-

Data Analysis: The percentage of inhibition of cell migration is determined for each concentration of AMD3465 tested.

GTPγS Binding Assay

This biochemical assay quantifies the activation of G proteins coupled to the CXCR4 receptor and the inhibitory effect of AMD3465 on this process.[16][17][18][19][20]

-

Preparation: Crude membrane preparations from cells overexpressing the CXCR4 receptor.

-

Radioligand: [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Procedure:

-

The cell membranes are pre-incubated with GDP to ensure that the G proteins are in their inactive, GDP-bound state.

-

The membranes are then incubated in the presence of [35S]GTPγS, a stimulating concentration of SDF-1α, and varying concentrations of AMD3465.

-

The binding reaction is allowed to proceed and is then terminated. The amount of [35S]GTPγS that has been incorporated into the G proteins is measured by scintillation counting after separation of bound and free radioligand by filtration.

-

-

Data Analysis: The IC50 value for the inhibition of SDF-1α-stimulated [35S]GTPγS binding is calculated.

In Vivo Breast Cancer Mouse Model

This preclinical animal model is employed to assess the in vivo efficacy of AMD3465 in suppressing primary tumor growth and metastasis in an immunocompetent setting.[3][10][21]

-

Animal Model: Female BALB/c mice.

-

Cell Line: The 4T1 murine breast cancer cell line (syngeneic to BALB/c mice).

-

Procedure:

-

A defined number of 4T1 cells are orthotopically injected into the mammary fat pad of the mice.

-

Treatment with AMD3465 (e.g., at a dose of 2.5 mg/kg/day) or a vehicle control is initiated. Continuous delivery is often achieved through the subcutaneous implantation of an osmotic pump.

-

The growth of the primary tumor is monitored by regular measurement of the tumor volume.

-

-

Data Analysis: Tumor growth curves are generated, and the number and size of metastatic lesions are statistically compared between the AMD3465-treated and control groups.

In Vivo Hematopoietic Stem Cell (HSC) Mobilization Model

This in vivo model is utilized to evaluate the capacity of AMD3465 to induce the mobilization of hematopoietic stem cells from the bone marrow into the peripheral circulation.[22][23][24][25]

-

Animal Model: Mice, for example, the C57BL/6 strain.

-

Procedure:

-

Mice are administered a single subcutaneous injection of AMD3465.

-

At predetermined time points following the injection, peripheral blood samples are collected.

-

The concentration of hematopoietic progenitor cells (HPCs) in the collected blood is quantified using colony-forming unit (CFU) assays in semi-solid media.

-

-

Data Analysis: The number of mobilized HPCs per milliliter of peripheral blood is calculated and compared to the baseline levels observed in vehicle-treated control animals.

Conclusion

The early-stage development of AMD3465 successfully established its profile as a highly potent and selective antagonist of the CXCR4 receptor, demonstrating a compelling preclinical rationale for its further investigation. The rigorous in vitro and in vivo studies outlined in this technical guide have provided a solid foundation for understanding the therapeutic potential of targeting the CXCL12/CXCR4 signaling axis. The data and methodologies from these seminal experiments have been pivotal in guiding the ongoing exploration of AMD3465 and other CXCR4 inhibitors in diverse therapeutic areas, including oncology and infectious diseases.

References

- 1. Design, synthesis, and evaluation of novel CXCR4 antagonists based on an aminoquinoline template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 5. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 13. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 15. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

- 21. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 22. Hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Hematopoietic Stem Cell Mobilization: Current Collection Approaches, Stem Cell Heterogeneity, and a Proposed New Method for Stem Cell Transplant Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

The CXCR4 Antagonist AMD3465: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMD3465 is a potent and selective monomacrocyclic antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor plays a crucial role in various physiological and pathological processes, including immune response, HIV-1 entry into host cells, and cancer metastasis. AMD3465 has demonstrated significant potential as a therapeutic agent due to its high affinity for CXCR4 and its ability to inhibit the downstream signaling pathways mediated by the receptor's natural ligand, CXCL12. This technical guide provides an in-depth overview of the chemical structure and a plausible synthetic route for AMD3465, alongside a compilation of its key quantitative biological data and detailed experimental protocols for assessing its activity.

Chemical Structure

AMD3465, with the chemical name N-[[4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)phenyl]methyl]-2-pyridinemethanamine, is a monocyclam derivative. Its structure features a 1,4,8,11-tetraazacyclotetradecane (cyclam) ring, which is a key pharmacophore for CXCR4 antagonism, linked via a p-phenylenebis(methylene) bridge to a 2-(aminomethyl)pyridine moiety. This unique asymmetric design, where one of the cyclam rings of the parent compound AMD3100 (Plerixafor) is replaced by a pyridinylmethyl group, contributes to its enhanced potency and favorable pharmacological profile.

Chemical Formula: C₂₄H₃₈N₆ Molecular Weight: 410.60 g/mol CAS Number: 185991-07-5

Synthesis of AMD3465

The synthesis of AMD3465 can be conceptualized based on established methods for the preparation of N-substituted cyclam derivatives, likely following a synthetic strategy similar to that developed by AnorMED, the original developer of the compound. A plausible multi-step synthesis is outlined below.

Proposed Synthetic Pathway:

A potential synthetic route involves the mono-N-alkylation of a protected cyclam derivative with a suitable bifunctional linker, followed by coupling with 2-aminomethylpyridine and subsequent deprotection.

Caption: Proposed synthetic pathway for AMD3465.

Step 1: Mono-N-alkylation of Protected Cyclam Commercially available 1,4,8-tri-Boc-1,4,8,11-tetraazacyclotetradecane (Tri-Boc-Cyclam) is reacted with an excess of 1,4-bis(bromomethyl)benzene in the presence of a mild base such as potassium carbonate in an aprotic solvent like acetonitrile. The use of excess dihaloalkane favors mono-alkylation. The product, a mono-alkylated tri-Boc-cyclam intermediate, is then purified chromatographically.

Step 2: Coupling with 2-Aminomethylpyridine The purified mono-alkylated intermediate is then reacted with 2-aminomethylpyridine in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIEA), in a solvent like dimethylformamide (DMF). This reaction couples the pyridine moiety to the benzylic bromide.

Step 3: Deprotection The final step involves the removal of the Boc protecting groups from the cyclam nitrogen atoms. This is typically achieved under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane, to yield the final product, AMD3465, as a salt.

Quantitative Biological Data

The biological activity of AMD3465 has been characterized through various in vitro assays. The following table summarizes key quantitative data, demonstrating its potent and selective antagonism of the CXCR4 receptor.

| Parameter | Value | Cell Line | Assay Description | Reference |

| IC₅₀ (12G5 mAb binding) | 0.75 nM | SupT1 | Inhibition of phycoerythrin-conjugated anti-CXCR4 monoclonal antibody (12G5) binding. | |

| IC₅₀ (CXCL12 binding) | 18 nM | SupT1 | Inhibition of Alexa Fluor 647-conjugated CXCL12 binding. | |

| Kᵢ (SDF-1α binding) | 41.7 ± 1.2 nM | CCRF-CEM | Inhibition of ¹²⁵I-SDF-1α ligand binding. | |

| IC₅₀ (CXCL12-induced Ca²⁺ mobilization) | 17 nM | U87.CD4.CCR5 | Inhibition of CXCL12-induced intracellular calcium flux. | |

| Anti-HIV-1 (X4 strains) IC₅₀ | 1 - 10 nM | Various | Inhibition of replication of CXCR4-tropic (X4) HIV-1 strains. |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide for researchers aiming to replicate or build upon existing findings.

CXCR4 Binding Assay (12G5 mAb Competition)

This assay quantifies the ability of a compound to compete with a fluorescently labeled monoclonal antibody for binding to the CXCR4 receptor on the cell surface.

Caption: Workflow for the CXCR4 binding assay.

Methodology:

-

Cell Preparation: Human T-lymphoid SupT1 cells, which endogenously express CXCR4, are harvested and washed with a suitable buffer (e.g., PBS with 2% FBS).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of AMD3465 for 15 minutes at room temperature.

-

Antibody Staining: A phycoerythrin (PE)-conjugated anti-CXCR4 monoclonal antibody (clone 12G5) is added to the cell suspension.

-

Incubation: The mixture is incubated on ice for 30 minutes in the dark to allow for antibody binding.

-

Washing: Cells are washed to remove unbound antibody.

-

Flow Cytometry: The fluorescence intensity of the cell population is analyzed using a flow cytometer.

-

Data Analysis: The concentration of AMD3465 that inhibits 50% of the maximal 12G5 mAb binding (IC₅₀) is determined from the dose-response curve.

CXCL12-Induced Calcium Mobilization Assay

This functional assay measures the ability of a compound to block the intracellular calcium flux triggered by the binding of CXCL12 to CXCR4.

An In-depth Technical Guide to AMD3100 (Plerixafor) and the Landscape of CXCR4 Antagonism

Introduction

While the designation "AMD 3465" does not correspond to a recognized successor to AMD3100 in publicly available scientific literature, the field of CXCR4 antagonism is a dynamic area of research. This guide provides a comprehensive technical overview of the foundational CXCR4 antagonist, AMD3100 (Plerixafor), and explores the landscape of molecules developed to improve upon its therapeutic properties. AMD3100 is a bicyclam derivative that acts as a selective and reversible antagonist of the CXCR4 chemokine receptor. Its primary clinical application is in hematopoietic stem cell mobilization for autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma. This document will delve into the mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways associated with AMD3100 and its analogues.

Mechanism of Action

AMD3100 functions by blocking the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), to the CXCR4 receptor. This interaction is crucial for the retention and homing of hematopoietic stem cells within the bone marrow niche. By disrupting the CXCL12/CXCR4 axis, AMD3100 induces the rapid mobilization of these stem cells from the bone marrow into the peripheral bloodstream, allowing for their collection and subsequent transplantation. The therapeutic utility of CXCR4 antagonists extends to other areas, including HIV-1 entry inhibition and potential applications in oncology by disrupting tumor cell metastasis and sensitizing cancer cells to chemotherapy.

Quantitative Data Summary

The following tables summarize key quantitative data for AMD3100 and provide a comparative look at other notable CXCR4 antagonists.

Table 1: In Vitro Activity of Selected CXCR4 Antagonists

| Compound | Target | IC50 (HIV-1 Inhibition) | Ki (Binding Affinity) | Assay | Reference |

|---|---|---|---|---|---|

| AMD3100 | CXCR4 | 1-10 nM | 43.7 nM | HIV-1 envelope-mediated cell-cell fusion | |

| T140 | CXCR4 | 1.7 nM | 2.5 nM | Inhibition of [125I]-SDF-1α binding |

| IT1t | CXCR4 | ~20 µM | Not Reported | HIV-1 entry assay | |

Table 2: Preclinical and Clinical Data for AMD3100

| Parameter | Value | Model/Population | Indication | Reference |

|---|---|---|---|---|

| Peak Plasma Concentration (Cmax) | ~500 ng/mL | Healthy Volunteers (0.24 mg/kg SC) | Pharmacokinetics | |

| Time to Peak Concentration (Tmax) | 0.5 hours | Healthy Volunteers (0.24 mg/kg SC) | Pharmacokinetics |

| CD34+ Cell Mobilization (Peak) | ~4-6 fold increase | Patients with NHL and MM | Stem Cell Mobilization | |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of CXCR4 antagonists. Below are representative protocols for key experiments.

1. CXCR4 Binding Assay (Competitive Radioligand Binding)

-

Objective: To determine the binding affinity (Ki) of a test compound for the CXCR4 receptor.

-

Cell Line: CEMx174 cells or other cells endogenously expressing CXCR4.

-

Materials:

-

Test compound (e.g., AMD3100) at various concentrations.

-

[125I]-SDF-1α (radioligand).

-

Binding buffer (e.g., Tris-HCl with BSA and MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes expressing CXCR4 with a fixed concentration of [125I]-SDF-1α.

-

Add increasing concentrations of the unlabeled test compound.

-

Incubate to allow for competitive binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 (concentration of test compound that inhibits 50% of specific [125I]-SDF-1α binding) and subsequently the Ki using the Cheng-Prusoff equation.

-

2. Calcium Mobilization Assay

-

Objective: To assess the functional antagonist activity of a compound by measuring its ability to block SDF-1α-induced intracellular calcium flux.

-

Cell Line: Jurkat T-cells or other CXCR4-expressing cells.

-

Materials:

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

SDF-1α (agonist).

-

Test compound.

-

Fluorometric imaging plate reader or flow cytometer.

-

-

Procedure:

-

Load cells with the calcium-sensitive dye.

-

Wash cells to remove excess dye.

-

Pre-incubate the cells with the test compound at various concentrations.

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with a fixed concentration of SDF-1α.

-

Record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

-

Determine the concentration of the test compound required to inhibit 50% of the SDF-1α-induced calcium mobilization.

-

3. Chemotaxis Assay (Transwell Migration Assay)

-

Objective: To evaluate the ability of a test compound to block SDF-1α-induced cell migration.

-

Cell Line: T-lymphocytes or other migratory cells expressing CXCR4.

-

Materials:

-

Transwell inserts with a porous membrane.

-

SDF-1α.

-

Test compound.

-

Cell culture medium.

-

-

Procedure:

-

Place SDF-1α in the lower chamber of the Transwell plate.

-

Pre-incubate CXCR4-expressing cells with the test compound.

-

Add the pre-incubated cells to the upper chamber of the Transwell insert.

-

Incubate for a sufficient time to allow for cell migration through the porous membrane towards the SDF-1α gradient.

-

Quantify the number of migrated cells in the lower chamber using a cell counter, flow cytometry, or a colorimetric assay (e.g., Calcein AM staining).

-

Calculate the percentage of inhibition of migration at different concentrations of the test compound.

-

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological processes and experimental designs are provided below using the Graphviz DOT language.

Figure 1: Simplified CXCR4 signaling pathway. Binding of SDF-1α to CXCR4 activates intracellular G-proteins, leading to downstream signaling cascades that mediate cell migration and survival. AMD3100 competitively blocks this interaction.

Figure 2: General experimental workflow for the preclinical evaluation of a novel CXCR4 antagonist. The process moves from initial in vitro binding and functional assays to in vivo efficacy models.

The Role of AMD3465 in Blocking HIV Entry: A Technical Guide

Introduction

The entry of the Human Immunodeficiency Virus (HIV) into host cells is a multi-step process that represents a critical target for antiretroviral therapy. For T-cell tropic (X4) strains of HIV-1, this process is initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor on the surface of target cells, such as T-helper lymphocytes.[1][2] This initial binding induces conformational changes in gp120, exposing a binding site for a secondary co-receptor.[1][3] X4-tropic viruses utilize the chemokine receptor CXCR4 as this essential co-receptor to facilitate the fusion of the viral and cellular membranes, leading to viral entry.[1][4][5][6]

AMD3465 is a potent and highly selective small-molecule antagonist of the CXCR4 receptor.[4][5][7] Developed as a successor to the bicyclam compound AMD3100, AMD3465 is a monomacrocyclic N-pyridinylmethylene cyclam that demonstrates significantly enhanced activity.[4][5][8] This technical guide provides an in-depth overview of the mechanism of action of AMD3465, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and illustrates the key pathways and workflows involved.

Mechanism of Action

AMD3465 exerts its anti-HIV activity by physically occupying the CXCR4 co-receptor, thereby preventing its interaction with the HIV-1 gp120 envelope glycoprotein.[4][5] This is a classic example of competitive antagonism. By binding to CXCR4, AMD3465 effectively blocks the second major step in the entry cascade for X4-tropic HIV strains, inhibiting the fusion of the viral and host cell membranes.[6][9]

A key characteristic of AMD3465 is its specificity. It is highly potent against X4 HIV strains but shows no inhibitory activity against R5-tropic strains that use the CCR5 co-receptor for entry.[4][5][7] This selectivity underscores its specific interaction with CXCR4. Furthermore, studies have shown that AMD3465 is approximately 10-fold more effective as a CXCR4 antagonist than its predecessor, AMD3100.[5][8]

Quantitative Data on Inhibitory Activity

The efficacy of AMD3465 has been quantified through various in vitro assays. The following tables summarize the key findings regarding its anti-HIV potency and its activity as a CXCR4 antagonist.

Table 1: In Vitro Anti-HIV-1 Activity of AMD3465

| HIV-1 Strain (Tropism) | Cell Line | IC50 (nM) |

| IIIB (X4) | SupT1 | 1 - 10 |

| NL4.3 (X4) | SupT1 | 6 - 12 |

| RF (X4) | SupT1 | 6 - 12 |

| HE (X4) | SupT1 | 6 - 12 |

| HIV-2 ROD (X4) | MT-4 | 12.3 |

| HIV-2 EHO (X4) | MT-4 | 12.3 |

IC50 (50% inhibitory concentration) is the concentration of the drug required to inhibit viral replication by 50%. Data compiled from multiple sources.[4][5][7]

Table 2: CXCR4 Antagonist Activity of AMD3465

| Assay | Ligand/Antibody | Cell Line | IC50 (nM) |

| 12G5 mAb Binding Inhibition | Anti-CXCR4 mAb (12G5) | SupT1 | 0.75 |

| CXCL12 Binding Inhibition | CXCL12AF647 | SupT1 | 18 |

| CXCL12-induced Calcium Mobilization | CXCL12 | U87.CD4.CXCR4 | 17 |

| SDF-1 Ligand Binding (Ki) | SDF-1 (CXCL12) | CCRF-CEM | 41.7 |

IC50 values represent the concentration of AMD3465 required to inhibit 50% of the specific binding or signaling event.[7][9][10] Ki is the inhibition constant.

Experimental Protocols

The quantitative data presented above are derived from specific and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize CXCR4 antagonists like AMD3465.

Anti-HIV-1 Activity Assay (p24 Antigen Quantification)

This assay determines the concentration of an agent required to inhibit HIV-1 replication in a cell culture system.

-

Cells and Virus: MT-4 cells, a human T-cell leukemia line highly susceptible to HIV-1 infection, are commonly used. A laboratory-adapted X4-tropic HIV-1 strain (e.g., HIV-1 IIIB or NL4.3) is used for infection.

-

Procedure:

-

Seed MT-4 cells in a 96-well microtiter plate at a density of approximately 5 x 104 cells per well.

-

Prepare serial dilutions of AMD3465 in cell culture medium and add them to the wells.

-

Infect the cells with a predetermined amount of HIV-1 stock (e.g., 100 times the 50% cell culture infective dose, CCID50).

-

Include control wells with cells and virus but no drug (positive control) and wells with cells only (negative control).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days.

-

After incubation, collect the cell-free supernatant from each well.

-

Quantify the amount of HIV-1 p24 core antigen in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis: The p24 antigen levels are plotted against the drug concentration. The IC50 value is calculated as the concentration of AMD3465 that reduces the p24 antigen level by 50% compared to the positive control.

CXCR4 Binding Assay (Competitive Displacement)

This assay measures the ability of AMD3465 to compete with a known CXCR4 ligand, such as the monoclonal antibody 12G5.

-

Cells: A cell line expressing high levels of surface CXCR4 is used, such as SupT1 or CCRF-CEM T-cells.[7][9]

-

Procedure:

-

Harvest and wash the cells, then resuspend them in a binding buffer (e.g., PBS with 1% BSA).

-

In a multi-well plate, incubate a fixed number of cells with serial dilutions of AMD3465.

-

Add a fixed, subsaturating concentration of a fluorescently-labeled anti-CXCR4 monoclonal antibody (e.g., 12G5-phycoerythrin).

-

Incubate the mixture on ice for 30-60 minutes to allow binding to reach equilibrium.

-

Wash the cells to remove unbound antibody.

-

Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell-bound antibody.

-

-

Data Analysis: The MFI is plotted against the concentration of AMD3465. The IC50 is determined as the concentration of AMD3465 that reduces the MFI by 50% compared to the control sample with no competing compound.

Calcium Mobilization Assay

This functional assay measures the ability of AMD3465 to block the intracellular signaling cascade initiated by the natural CXCR4 ligand, CXCL12.

-

Cells: Use a CXCR4-expressing cell line (e.g., U87 astroglioma cells stably transfected to express CD4 and CXCR4).[7]

-

Procedure:

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Wash the cells and resuspend them in a suitable buffer.

-

Place the cell suspension in a fluorometer cuvette or a microplate reader capable of kinetic fluorescence measurements.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of AMD3465 to the cells and incubate for a short period.

-

Stimulate the cells with a fixed concentration of CXCL12 (the natural ligand for CXCR4) that is known to elicit a robust calcium response.

-

Record the change in fluorescence intensity over time. The binding of CXCL12 to CXCR4 triggers G-protein coupling, leading to a rapid increase in intracellular calcium, which is detected as an increase in fluorescence.[5][11]

-

-

Data Analysis: The peak fluorescence intensity after CXCL12 stimulation is measured for each concentration of AMD3465. The IC50 is the concentration of AMD3465 that inhibits the CXCL12-induced calcium flux by 50%.

Visualizations of Pathways and Workflows

HIV-1 Entry and Inhibition Mechanism

The following diagrams illustrate the process of X4-tropic HIV-1 entry and the specific point of inhibition by AMD3465.

Caption: Standard entry pathway for an X4-tropic HIV-1 virion.

Caption: AMD3465 competitively binds to CXCR4, blocking gp120 interaction.

CXCR4 Signaling and Inhibition

CXCR4 is a G-protein-coupled receptor (GPCR) that, upon binding its natural ligand CXCL12, initiates intracellular signaling. AMD3465 blocks this physiological function as well.

Caption: AMD3465 blocks the natural CXCL12/CXCR4 signaling cascade.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro anti-HIV assay.

Caption: Workflow for determining the anti-HIV IC50 of AMD3465.

References

- 1. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Puzzling Role of CXCR4 in Human Immunodeficiency Virus Infection [thno.org]

- 3. Opening the door on entry inhibitors in HIV: Redefining the use of entry inhibitors in heavily treatment experienced and treatment‐limited individuals living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. Targeting Chemokine Receptor CXCR4 for Treatment of HIV-1 Infection, Tumor Progression, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

AMD 3465's effect on hematopoietic stem cell mobilization

An In-depth Technical Guide on the Core Effects of AMD3465 on Hematopoietic Stem Cell Mobilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood is a critical procedure for hematopoietic stem cell transplantation. The CXCR4/SDF-1α axis is a key signaling pathway that retains HSCs within the bone marrow niche. Disruption of this axis has been a successful strategy for inducing HSC mobilization. AMD3465 is a potent and selective antagonist of the CXCR4 chemokine receptor. This technical guide provides an in-depth overview of the mechanism of action of AMD3465, its effects on hematopoietic stem cell mobilization, and detailed experimental protocols for its evaluation. While specific quantitative data for AMD3465 is limited in publicly available literature, this guide leverages extensive data from its close structural analogue, AMD3100 (Plerixafor), to provide a comprehensive understanding of its expected pharmacological effects and to offer a framework for its preclinical and clinical investigation.

Introduction: The CXCR4/SDF-1α Axis in HSC Retention

Hematopoietic stem cells reside in specialized microenvironments within the bone marrow known as niches. The retention of HSCs in these niches is an active process mediated by a complex network of signaling molecules. Among these, the interaction between the C-X-C chemokine receptor type 4 (CXCR4) expressed on the surface of HSCs and its ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), which is highly expressed by bone marrow stromal cells, plays a pivotal role.[1][2][3] This interaction is crucial for HSC homing, quiescence, and retention within the bone marrow.

Granulocyte-colony stimulating factor (G-CSF) is a widely used agent for HSC mobilization.[4][5] Its mechanism of action involves, in part, the disruption of the CXCR4/SDF-1α axis by downregulating SDF-1α expression in the bone marrow.[3][6][7] However, G-CSF requires several days of administration to achieve optimal mobilization and a significant number of patients respond poorly.[8][9] This has led to the development of targeted therapies that directly antagonize the CXCR4 receptor.

AMD3465: A Potent CXCR4 Antagonist

AMD3465 is a small molecule antagonist of the CXCR4 receptor. It belongs to the same class of compounds as AMD3100 (Plerixafor), the first-in-class CXCR4 antagonist approved for clinical use in combination with G-CSF for HSC mobilization in patients with non-Hodgkin's lymphoma and multiple myeloma.[1][10] Like AMD3100, AMD3465 is a bicyclam molecule that acts as a selective and reversible inhibitor of the CXCR4/SDF-1α interaction.[11][12] By binding to CXCR4, AMD3465 blocks the binding of SDF-1α, thereby disrupting the adhesive forces that retain HSCs in the bone marrow and leading to their rapid mobilization into the peripheral circulation.[3]

Mechanism of Action

The primary mechanism of action of AMD3465 in HSC mobilization is the competitive antagonism of the CXCR4 receptor. This leads to the following key events:

-

Disruption of HSC Retention: By blocking the SDF-1α-mediated signaling, AMD3465 abrogates the "homing" signal that keeps HSCs anchored within the bone marrow niche.

-

Rapid Mobilization: This disruption results in a rapid and transient release of HSCs into the peripheral bloodstream. Peak mobilization is typically observed within hours of administration.[6][8]

-

Synergy with G-CSF: When used in combination with G-CSF, AMD3465 exhibits a synergistic effect. G-CSF primes the bone marrow by increasing the number of HSCs and downregulating SDF-1α, while AMD3465 provides a potent, acute stimulus for their release.[11][13][14] This combination leads to a significantly higher yield of mobilized HSCs compared to either agent alone.[2][9]

Caption: AMD3465 blocks the CXCR4/SDF-1α interaction, leading to HSC mobilization.

Quantitative Data on HSC Mobilization by CXCR4 Antagonists

While specific quantitative data for AMD3465 is not extensively available in the public domain, the following tables summarize representative data for its analogue, AMD3100, and other mobilizing agents. This data provides a strong indication of the expected efficacy of AMD3465.

Table 1: Comparison of HSC Mobilization with Different Agents in Preclinical Models

| Agent | Animal Model | Dosage | Peak Fold Increase in Circulating Progenitor Cells (CFU-C) | Time to Peak Mobilization |

| AMD3100 | Mice | 5 mg/kg | ~10-fold | 1 hour[6] |

| G-CSF | Mice | 100 µg/kg/day for 4 days | ~20-fold | 4-5 days[6] |

| AMD3100 + G-CSF | Mice | 5 mg/kg AMD3100 + 100 µg/kg/day G-CSF for 4 days | ~50-fold | 1 hour post AMD3100 on day 5[11] |

| Motixafortide | Mice | 1.25 mg/kg | Not specified, but potent mobilization observed | Not specified |

Table 2: Clinical Data on HSC Mobilization with Plerixafor (AMD3100) in Combination with G-CSF

| Parameter | G-CSF + Placebo | G-CSF + Plerixafor |

| Patients Achieving ≥5 x 10⁶ CD34+ cells/kg | 20% | 59%[2] |

| Patients Achieving ≥2 x 10⁶ CD34+ cells/kg | 47% | 87%[2] |

| Median CD34+ cells collected in 1 apheresis (x 10⁶/kg) | 2.25 | 10.8 (with Motixafortide, a newer CXCR4 antagonist)[8] |

| Mean number of apheresis days | 2.8 | 1.9 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the HSC mobilizing effects of AMD3465.

In Vivo HSC Mobilization in Mice

Objective: To determine the dose-response and time-course of AMD3465-induced HSC mobilization in a murine model.

Materials:

-

AMD3465

-

Sterile PBS (phosphate-buffered saline)

-

8-12 week old C57BL/6 mice

-

Heparin or EDTA for blood collection

-

FACS buffer (PBS with 2% FBS)

-

Antibodies for flow cytometry: anti-mouse CD45-FITC, anti-mouse c-Kit-APC, anti-mouse Sca-1-PE-Cy7, and lineage cocktail (e.g., anti-CD3e, -B220, -Gr-1, -Mac-1, -Ter119)-PE

-

Red blood cell lysis buffer

-

MethoCult™ GF M3434 medium for colony-forming unit (CFU) assays

Procedure:

-

Drug Preparation: Dissolve AMD3465 in sterile PBS to the desired concentrations.

-

Animal Dosing: Administer AMD3465 via subcutaneous (SC) or intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10 mg/kg). Include a vehicle control group (PBS).

-

Blood Collection: At different time points post-injection (e.g., 1, 2, 4, 6, 24 hours), collect peripheral blood via retro-orbital or submandibular bleeding into tubes containing an anticoagulant.

-

Complete Blood Count (CBC): Perform a CBC to determine the total white blood cell count.

-

Flow Cytometry for LSK Cells:

-

Lyse red blood cells.

-

Stain the remaining cells with the antibody cocktail to identify Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) cells, which are enriched for HSCs.

-

Acquire data on a flow cytometer and analyze the percentage and absolute number of LSK cells.

-

-

Colony-Forming Unit (CFU) Assay:

-

Plate a defined volume of whole blood or mononuclear cells in MethoCult™ medium.

-

Incubate for 7-10 days at 37°C in a humidified incubator with 5% CO₂.

-

Count the number of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) to quantify hematopoietic progenitor cells.

-

Caption: Experimental workflow for in vivo HSC mobilization studies in mice.

Synergy with G-CSF

Objective: To evaluate the synergistic effect of AMD3465 and G-CSF on HSC mobilization.

Procedure:

-

Administer G-CSF (e.g., 100 µg/kg/day) to mice for 4 consecutive days.

-

On day 5, administer a single dose of AMD3465.

-

Collect and analyze peripheral blood 1-2 hours after AMD3465 administration, as described in section 4.1.

-

Compare the results to groups treated with G-CSF alone, AMD3465 alone, and vehicle control.

Signaling Pathways Involved

The mobilization of HSCs by AMD3465 is a direct consequence of the disruption of the CXCR4 signaling pathway.

Caption: Simplified CXCR4 signaling pathway and the inhibitory effect of AMD3465.

Conclusion and Future Directions

AMD3465, as a potent CXCR4 antagonist, holds significant promise as a hematopoietic stem cell mobilizing agent. Based on the extensive data from its analogue, AMD3100, AMD3465 is expected to induce rapid and robust mobilization of HSCs, particularly in combination with G-CSF. This technical guide provides a comprehensive framework for the preclinical evaluation of AMD3465, including detailed experimental protocols and an understanding of the underlying molecular mechanisms.

Future research should focus on obtaining specific quantitative data for AMD3465 to establish its precise dose-response relationship and to compare its efficacy and safety profile with other CXCR4 antagonists. Further investigation into the qualitative aspects of the mobilized HSCs, such as their engraftment potential and long-term repopulating ability, will also be crucial for its potential clinical development. The exploration of AMD3465 in other therapeutic areas where the CXCR4/SDF-1α axis is implicated, such as cancer metastasis and inflammation, also warrants further investigation.

References

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. Mobilization of Hematopoietic Stem and Progenitor Cells Using Inhibitors of CXCR4 and VLA-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hematopoietic stem cell mobilization with G-CSF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mobilization of Hematopoietic Stem/Progenitor Cells: General Principles and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two distinct CXCR4 antagonists mobilize progenitor cells in mice by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G-CSF induces stem cell mobilization by decreasing bone marrow SDF-1 and up-regulating CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hematopoietic Stem Cell Mobilization: Current Collection Approaches, Stem Cell Heterogeneity, and a Proposed New Method for Stem Cell Transplant Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMD3100: CXCR4 antagonist and rapid stem cell-mobilizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid mobilization of murine and human hematopoietic stem and progenitor cells with AMD3100, a CXCR4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel CXCR4 antagonist for hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AMD3100 and CD26 modulate mobilization, engraftment, and survival of hematopoietic stem and progenitor cells mediated by the SDF-1/CXCL12-CXCR4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid mobilization of murine and human hematopoietic stem and progenitor cells with AMD3100, a CXCR4 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AMD 3465 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMD 3465 is a potent and specific, non-peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, and its ligand CXCL12 (also known as SDF-1), play a crucial role in cancer progression. The CXCL12/CXCR4 signaling axis is implicated in tumor growth, proliferation, angiogenesis, metastasis, and the interaction of cancer cells with their microenvironment.[1] Consequently, targeting this axis with antagonists like this compound presents a promising therapeutic strategy in oncology. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer research.

Mechanism of Action

This compound functions by directly binding to the CXCR4 receptor, thereby blocking the binding of its cognate ligand, CXCL12.[2][3] This inhibition disrupts the downstream signaling cascades that are activated by the CXCL12/CXCR4 interaction. In cancer cells, this disruption leads to the modulation of several oncogenic signaling pathways, including the inactivation of STAT3, JAK2, and AKT, and a reduction in the expression of cMYC and GSK3.[2][4] By interfering with these pathways, this compound can inhibit cancer cell invasion, and reduce tumor growth and metastasis.[2][5]

Data Presentation

The following tables summarize the quantitative effects of this compound in various in vitro functional assays.

| Cell Line | Assay Type | Parameter | Value | Reference |

| CCRF-CEM (T-cell leukemia) | Ligand Binding | Ki | 41.7 ± 1.2 nM | [6] |

| CCRF-CEM (T-cell leukemia) | GTP Binding | IC50 | 10.38 ± 1.99 nM | [6] |

| CCRF-CEM (T-cell leukemia) | Calcium Flux | IC50 | 12.07 ± 2.42 nM | [6] |

| CCRF-CEM (T-cell leukemia) | Chemotaxis | IC50 | 8.7 ± 1.2 nM | [6] |

Table 1: In Vitro Functional Activity of this compound in a T-cell Leukemia Line.

| Cell Line | Assay Type | Concentration | % Invasion Inhibition (relative to control) | Reference |

| 4T1 (Murine Breast Cancer) | Matrigel Invasion | 2.5 µM | Significant Inhibition | [2] |

| 4T1 (Murine Breast Cancer) | Matrigel Invasion | 5 µM | Significant Inhibition | [2] |

| 4T1 (Murine Breast Cancer) | Matrigel Invasion | 10 µM | Significant Inhibition | [2] |

Table 2: Effect of this compound on Breast Cancer Cell Invasion.

Signaling Pathway and Experimental Workflow

Caption: CXCR4 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for this compound In Vitro Assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Sterile PBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for this compound).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound on this process.

Materials:

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (or other basement membrane extract)

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

-

Microscope

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel with cold, serum-free medium.

-

Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts.

-

Incubate for at least 2 hours at 37°C to allow the gel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest and resuspend cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.

-

Add 200 µL of the cell suspension to the upper chamber of the coated transwell inserts.

-

Add 500 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

-

Staining and Quantification:

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained, invading cells in several random fields of view under a microscope.

-

-

Data Analysis:

-

Calculate the average number of invading cells per field for each treatment condition.

-

Express the data as a percentage of invasion relative to the vehicle control.

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of key proteins in the CXCR4 signaling pathway.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

CXCL12 (optional, for stimulation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-CXCR4, anti-CXCR4, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentrations for the specified time. For studying inhibition of ligand-induced signaling, pre-treat with this compound before stimulating with CXCL12.

-

Wash cells with cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein expression.

-

References

- 1. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]

- 2. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Abstract #5226: The CXCR4 inhibitor this compound blocks breast cancer through Stat3 signaling | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for AMD3465 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AMD3465, a potent and selective antagonist of the CXCR4 receptor, in various cell culture experiments. The included protocols offer detailed, step-by-step instructions for key assays, while the data summary and signaling pathway diagrams provide a strong foundation for experimental design and data interpretation.

Introduction to AMD3465

AMD3465 is a non-peptide, monocyclam antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It effectively blocks the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), to CXCR4.[2][3] This interaction is crucial for various cellular processes, including cell trafficking, proliferation, and survival. Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in several diseases, including cancer metastasis and HIV entry into host cells.[2][3] AMD3465 has been shown to be a more potent antagonist of CXCR4 than its predecessor, AMD3100.[2]

Mechanism of Action

AMD3465 exerts its effects by binding to the CXCR4 receptor, thereby preventing the conformational changes required for signal transduction upon CXCL12 binding. This blockade inhibits downstream signaling cascades, including the activation of G-proteins, intracellular calcium mobilization, and the phosphorylation of key signaling molecules such as AKT, ERK, and STAT3.[3] The inhibition of these pathways ultimately leads to a reduction in cell migration, proliferation, and survival in CXCR4-expressing cells.

Data Presentation: Recommended Concentrations of AMD3465

The optimal concentration of AMD3465 is cell-type and assay-dependent. The following table summarizes effective concentrations reported in the literature for various in vitro applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Application | Cell Type | Recommended Concentration Range | IC50 / Ki | Reference(s) |

| CXCR4 Binding Inhibition | SupT1 cells | - | IC50: 0.75 nM (vs. 12G5 mAb), 18 nM (vs. CXCL12) | [1] |

| CCRF-CEM T-cells | - | Ki: 41.7 nM (SDF-1 ligand binding) | [4] | |

| HIV-1 Entry Inhibition | Various T-cell lines | 1 - 10 nM | IC50: 1 - 10 nM | [1][2] |

| Inhibition of CXCL12-induced Signaling | ||||

| Calcium Mobilization | U87.CD4.CCR5 cells | 17 nM (IC50) | IC50: 17 nM | [1] |

| GTP Binding | CCRF-CEM T-cells | - | IC50: 10.38 nM | [5] |

| Chemotaxis | CCRF-CEM T-cells | - | IC50: 8.7 nM | [5] |

| Oncogenic Signaling Inhibition | 4T1 mouse breast cancer cells | 5 µM | - | [3] |

| Cell Proliferation Inhibition | U87 and Daoy cells | 2.5 ng/mL (~4.4 nM) | - | [1] |

| Cell Invasion Inhibition | SW480 colorectal cancer cells | 100 - 1000 ng/mL (~175 - 1750 nM) | - | [1] |

| Apoptosis Induction | Breast cancer cells | ≤10 µM | - | [3] |

| Angiogenesis Inhibition | Human Retinal Vascular Endothelial Cells (hRVECs) | 2 µM | - | [1] |

Signaling Pathway

The following diagram illustrates the CXCL12/CXCR4 signaling pathway and the inhibitory action of AMD3465.

Caption: CXCL12/CXCR4 signaling and AMD3465 inhibition.

Experimental Protocols

Preparation of AMD3465 Stock Solution

Proper preparation of the AMD3465 stock solution is critical for obtaining reproducible results.

Materials:

-

AMD3465 powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the manufacturer's instructions, AMD3465 is soluble in DMSO. Prepare a high-concentration stock solution, for example, 10 mM. To prepare a 10 mM stock solution of AMD3465 (Molecular Weight: ~572.8 g/mol ), weigh out 5.73 mg of the powder and dissolve it in 1 mL of DMSO.

-

Vortex briefly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage (up to 6 months at -80°C).[1] For short-term storage (up to 1 month), -20°C is sufficient. Protect from light.[1]

-

When ready to use, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.1%).

Cell Proliferation/Viability Assay (MTT Assay)

This protocol describes how to assess the effect of AMD3465 on cell proliferation using a standard MTT assay.

Materials:

-

CXCR4-expressing cells of interest

-

Complete cell culture medium

-

AMD3465 stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of AMD3465 in complete culture medium from your stock solution. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest AMD3465 concentration) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AMD3465 or controls.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Caption: Workflow for MTT-based cell proliferation assay.

Cell Migration Assay (Transwell Assay)

This protocol outlines the use of a transwell system to assess the inhibitory effect of AMD3465 on CXCL12-induced cell migration. This is an adaptation of a protocol for the CXCR4 antagonist AMD3100.

Materials:

-

CXCR4-expressing cells capable of migration

-

Transwell inserts (e.g., 8 µm pore size, depending on cell type)

-

24-well companion plates

-

Serum-free cell culture medium

-

Complete cell culture medium (as a positive control for chemoattraction)

-

Recombinant human CXCL12/SDF-1α

-

AMD3465 stock solution

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Protocol:

-

Culture cells to ~80% confluency.

-

Serum-starve the cells for 4-24 hours prior to the assay by culturing them in serum-free medium.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cell suspension with various concentrations of AMD3465 (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing a chemoattractant, typically CXCL12 (e.g., 10-100 ng/mL).[6] Include a negative control (serum-free medium only) and a positive control (medium with 10% FBS).

-

Place the transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

-

Incubate the plate for a duration appropriate for your cell type (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.

-

Stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., crystal violet or a fluorescent dye like Calcein-AM).

-

Quantify the migrated cells. For crystal violet, this can be done by dissolving the stain and measuring absorbance. For fluorescent dyes, a fluorescence plate reader can be used. Alternatively, cells that have migrated into the lower chamber can be counted using a hemocytometer or flow cytometry.

Caption: Workflow for a transwell cell migration assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of AMD3465-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

-

CXCR4-expressing cells

-

Complete cell culture medium

-

AMD3465 stock solution

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

6-well plates or T25 flasks

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates or T25 flasks and allow them to attach and grow to about 70-80% confluency.

-

Treat the cells with various concentrations of AMD3465 (e.g., 1 µM to 10 µM) or a vehicle control for a predetermined time (e.g., 24 or 48 hours).[3]

-

After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

-

Wash the cells once with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gate the cell populations to distinguish between:

-

Live cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Caption: Workflow for Annexin V/PI apoptosis assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CXCL12-stimulated lymphocytes produce secondary stimulants that affect the surrounding cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Administration of AMD3465 in Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMD3465 is a potent and specific antagonist of the CXCR4 receptor, a key mediator in various physiological and pathological processes, including cancer progression, metastasis, and inflammation.[1][2] This document provides detailed application notes and protocols for the in vivo administration of AMD3465 in mouse models, based on established research. It is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of CXCR4 inhibition. The provided protocols cover models of breast cancer growth and metastasis, as well as inflammation.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4), along with its ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a critical role in cell trafficking, hematopoiesis, and immune responses.[3] Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in the pathogenesis of numerous diseases, including various cancers where it promotes tumor growth, invasion, and metastasis.[4][5] AMD3465 is a monomacrocyclic antagonist of CXCR4, demonstrating high affinity and specificity.[1][6] It effectively blocks the interaction between CXCL12 and CXCR4, thereby inhibiting downstream signaling pathways.[1][5] Studies in mouse models have shown that AMD3465 can inhibit primary tumor growth and reduce metastasis in cancers such as breast cancer.[4][7] It has also been shown to modulate the tumor microenvironment by reducing the infiltration of myeloid-derived suppressor cells.[4] Furthermore, AMD3465 has demonstrated anti-inflammatory effects in murine models of hypersensitivity.[8]

Data Summary

The following tables summarize quantitative data from key in vivo studies using AMD3465 in mouse models.

Table 1: AMD3465 Dosage and Administration in Mouse Models

| Mouse Model | Cancer/Disease Model | AMD3465 Dose | Administration Route | Treatment Duration | Reference |

| BALB/c | 4T1 Breast Cancer | 30 µ g/hour (approx. 3.6 mg/kg/day) | Subcutaneous osmotic pump | 14 days | [7] |

| BALB/c | 4T1 Breast Cancer | 2.5 mg/kg | Single subcutaneous injection | 1 hour (for tissue analysis) | [7][9] |

| CBA/J | Hypersensitivity-type pulmonary granuloma | 5 µ g/hour (6 mg/kg/day) | Subcutaneous osmotic pump | N/A | [8] |

| N/A | Brain Tumor | 50 µ g/day | Subcutaneous osmotic pump | N/A | [10] |

| SCID | Human cancer xenografts | 25 mg/kg (as a blocking dose) | Subcutaneous | 1 hour prior to radiotracer injection | [11] |

Table 2: In Vivo Efficacy of AMD3465 in Mouse Breast Cancer Models

| Breast Cancer Cell Line | Effect Measured | AMD3465 Treatment | Result | Reference |

| 4T1 | Primary tumor growth | 30 µ g/hour via osmotic pump for 14 days | Significant inhibition of tumor formation | [7] |

| 4T1 | Lung and Liver Metastasis | 30 µ g/hour via osmotic pump for 14 days | Reduction in tumor cell metastases | [4][7] |

| 4T07 | Lung and Liver Metastasis | 30 µ g/hour via osmotic pump for 14 days | Reduction in tumor cell metastases | [7] |

| 168Farn | Lung and Liver Metastasis | 30 µ g/hour via osmotic pump for 14 days | Reduction in tumor cell metastases | [7] |

| 4T1, 4T07, 168Farn | Infiltration of CD11b+ cells in metastatic sites | 30 µ g/hour via osmotic pump for 14 days | Significant reduction in myeloid CD11b positive cells | [4] |

Signaling Pathways and Mechanisms of Action

AMD3465 exerts its effects by blocking the binding of CXCL12 to CXCR4, which in turn inhibits the activation of several downstream oncogenic signaling pathways.[5][7] In breast cancer models, AMD3465 treatment leads to a reduction in the phosphorylation of STAT3, JAK2, and AKT, as well as decreased expression of GSK3 and cMYC.[4][7]

Experimental Protocols

Protocol 1: Evaluation of AMD3465 on Primary Tumor Growth in a Syngeneic Mouse Model

This protocol is adapted from studies using the 4T1 murine breast cancer cell line.[7]

Materials:

-

8-week-old female BALB/c mice

-

4T1 mouse breast cancer cells

-

AMD3465

-

Sterile PBS

-

Subcutaneous osmotic pumps (e.g., ALZET)

-

Surgical tools

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Cell Preparation: Culture 4T1 cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 7 x 104 cells/mL.

-

Tumor Cell Inoculation: Inject 100 µL of the cell suspension (7 x 103 cells) into the mammary fat pad of each mouse.

-

Treatment Groups: Divide mice into a control group (PBS) and a treatment group (AMD3465).

-

Osmotic Pump Preparation and Implantation:

-

Three days post-tumor cell inoculation, anesthetize the mice.

-